molecular formula C41H77NO4 B1670856 [3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate CAS No. 127512-29-2

[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate

Cat. No.: B1670856
CAS No.: 127512-29-2
M. Wt: 648.1 g/mol
InChI Key: NYDLOCKCVISJKK-WRBBJXAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dioleoyl-3-dimethylammonium-propane (DODAP) is a cationic lipid. It has been used as a component in liposomes that can be used to encapsulate siRNA, immunostimulatory oligodeoxynucleotides, antisense oligonucleotides, or chemotherapeutic agents for in vitro and in vivo delivery.
18:1 DAP is a cationic lipid, used for the preparation of cationic liposomes.
18:1 DAP is a cationic lipid. It is a pH sensitive transfection reagent, used for the preparation of cationic liposomes.
DODAP, also known as 1,2-Dioleoyl-3-dimethylammonium-propane, is a cationic lipid. It has been used as a component in liposomes that can be used to encapsulate siRNA, immunostimulatory oligodeoxynucleotides, antisense oligonucleotides, or chemotherapeutic agents for in vitro and in vivo delivery.

Mechanism of Action

Target of Action

DMAE-EE is a cationic amphiphile . It is being studied for its potential role in preparing liposomes for interaction with artificial and biological membranes and cellular transfection techniques . The primary targets of DMAE-EE are the negatively charged molecules, such as DNA and RNA, which it readily absorbs .

Mode of Action

DMAE-EE forms stable cationic liposomes in solution . These liposomes absorb DNA and other negatively charged organic compounds . The DNA-laden liposomes can then be added directly to cell culture medium, where they combine with the cell membrane and release their payload into the cell .

Biochemical Pathways

. This process can affect various cellular pathways, depending on the nature of the introduced genetic material.

Result of Action

The result of DMAE-EE’s action is the successful transfection of cells with foreign DNA or RNA . This can lead to various molecular and cellular effects, depending on the nature of the introduced genetic material.

Action Environment

The action, efficacy, and stability of DMAE-EE can be influenced by various environmental factors. For instance, it is known to be light sensitive and hydroscopic . Therefore, it should be stored at -15 to -25°C under an inert atmosphere .

Properties

IUPAC Name

[3-(dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H77NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42(3)4)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,39H,5-18,23-38H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDLOCKCVISJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H77NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400693
Record name 1,2-DIOLEOYLOXY-3-(DIMETHYLAMINO)PROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127512-29-2
Record name 1,2-DIOLEOYLOXY-3-(DIMETHYLAMINO)PROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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